![molecular formula C8H15NO3 B116119 [cis-2,6-Dimethylmorpholin-4-yl]acetic acid CAS No. 142893-66-1](/img/structure/B116119.png)

[cis-2,6-Dimethylmorpholin-4-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

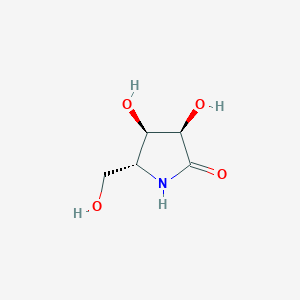

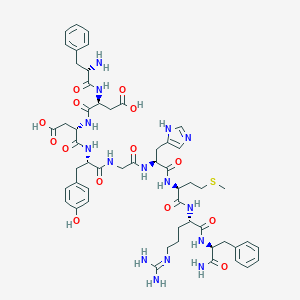

“2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid” is a chemical compound with the molecular formula C8H15NO3 . It is also known by several synonyms .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a total synthesis of a glandular secretion of the Civet Cat was achieved using tri-O-acetyl-D-glucal, a cheap and commercially available chiral building block . Another study reported a route to produce acetic acid from CO2, methanol, and H2, efficiently promoted by a Ru–Rh bimetallic catalyst .

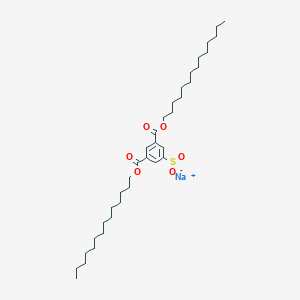

Molecular Structure Analysis

The molecular structure of “2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid” is characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Applications De Recherche Scientifique

Role in Catalytic Asymmetric Reactions

Chiral C2-symmetric NCN ligand with a morpholine derivative has been synthesized, leading to the formation of Pt(II)/Pd(II) pincer complexes. These complexes, particularly the Pt(II) complex, showed promising results as asymmetric catalysts in aldol and silylcyanation reactions, indicating the potential of morpholine derivatives in enhancing asymmetric catalysis (Yoon et al., 2006).

Contributions in Antitubercular and Antifungal Activities

Novel compounds involving the morpholine moiety demonstrated significant antitubercular and antifungal activities, suggesting the importance of these derivatives in developing new pharmacological treatments (Syed, Ramappa, & Alegaon, 2013).

Synthesis of Hexahydroindoles and Isoquinolinones

Acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, when reacted with amines and further processed, lead to the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles and novel 5,8,9,10-tetrahydro-6H-indolo[2,1-a]isoquinolin-9-ones. This study showcases the role of morpholine derivatives in creating intricate and pharmacologically significant structures (Juma et al., 2009).

Inhibitory Properties Against Enzymes

Morpholine-derived Mannich bases showed inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, indicating the potential of these compounds in treating diseases related to enzyme dysfunction (Boy et al., 2020).

Development of Fluorophore for Biomedical Analysis

6-Methoxy-4-quinolone, a derivative from morpholine-structured compounds, has been identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media, showing great promise for applications in biomedical analysis (Hirano et al., 2004).

Mécanisme D'action

Mode of Action

It’s plausible that the compound interacts with its targets through its morpholinyl and acetic acid moieties .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of [cis-2,6-dimethylmorpholin-4-yl]acetic acid. Given its structural similarity to acetic acid, it might be involved in similar metabolic processes . Acetic acid is a key intermediate in several metabolic pathways, including the tricarboxylic acid cycle and ethanol oxidation .

Pharmacokinetics

Based on its chemical structure, it’s reasonable to hypothesize that it could be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Acetic acid, a structurally similar compound, has been shown to induce stress responses in yeast, leading to changes in cell wall structure and increased cell stiffness

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, temperature and humidity could impact the compound’s stability .

Propriétés

IUPAC Name |

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6-3-9(5-8(10)11)4-7(2)12-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYTGRCKMDKDV-KNVOCYPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)